molecular formula C18H40O6Si3 B3067630 Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane CAS No. 130167-23-6

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane

Cat. No.: B3067630
CAS No.: 130167-23-6
M. Wt: 436.8 g/mol
InChI Key: QPUYBEKIHDOPRG-UHFFFAOYSA-N
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Description

Poly(dimethylsiloxane), diglycidyl ether terminated is a superior chemical compound designed for multipurpose use. It boasts top stability and versatility, delivering consistent operational excellence in various industries . It has an average Mn of about 800 .


Synthesis Analysis

The synthesis of Poly(dimethylsiloxane), diglycidyl ether terminated involves a dynamic transesterification reaction between PDMS-diglycidyl ether and pripol 1017 with Zn(OAc)2 as the catalyst . It can also be blended with a commercial epoxy resin [diglycidyl ether of bisphenol-A (DGEBA)], using methyl tetrahydrophthalic anhydride as a curing agent in the presence of the accelerator N, N -dimethyl benzyl amine .


Molecular Structure Analysis

The molecular structure of Poly(dimethylsiloxane), diglycidyl ether terminated is characterized by its dynamic transesterification reaction between PDMS-diglycidyl ether and pripol 1017 . This dynamic property of the network is shown by the topology changing while the number of crosslinks keeps constant both in inter- and intra-molecular polymer chains .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Poly(dimethylsiloxane), diglycidyl ether terminated include dynamic transesterification reactions . These reactions form dynamic crosslinks that enable the recycling of the polymer .


Physical and Chemical Properties Analysis

Poly(dimethylsiloxane), diglycidyl ether terminated has a density of 0.99 g/mL at 25 °C (lit.), a refractive index of n20/D 1.424 (lit.), and a viscosity of 15 cSt (25 °C) (lit.) . It also has an average Mn of about 800 .

Scientific Research Applications

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Poly(dimethylsiloxane), diglycidyl ether terminated, is a type of polymer . Its primary targets are surfaces where it is applied. It is used in various applications due to its unique properties such as high temperature stability and good resistance to chemical corrosion .

Mode of Action

The compound interacts with its targets by forming a layer on the surface. This layer provides lubrication, prevents foaming, and acts as a wetting agent . The interaction is primarily physical, involving adherence to the surface rather than a biochemical interaction.

Pharmacokinetics

Its physical properties such as density (099 g/mL at 25 °C (lit)) and refractive index (n20/D 1.424 (lit.)) can affect its distribution and interaction with surfaces.

Result of Action

The application of Poly(dimethylsiloxane), diglycidyl ether terminated results in improved surface properties, including increased lubrication, reduced foaming, and enhanced wetting . These effects can improve the performance of the materials or systems in which the compound is used.

Action Environment

The action of Poly(dimethylsiloxane), diglycidyl ether terminated can be influenced by environmental factors. For example, its high temperature stability allows it to function effectively in high-temperature environments . Additionally, its resistance to chemical corrosion makes it suitable for use in environments with potentially corrosive substances . Safety precautions should be taken when using this compound, such as using it in a well-ventilated environment to avoid inhalation of vapors .

Future Directions

The future directions for Poly(dimethylsiloxane), diglycidyl ether terminated involve its potential applications in the creation of smart materials showing shape memory, reprocessing/recycling, self-healing, high stimuli-responsivity, and other excellent properties . Its high plastic temperature and good solvent resistance distinguish it from other reported thermoplastic PDMS elastomers and broaden the practical application areas .

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler silane derivatives.

    Substitution: The compound can undergo substitution reactions where the oxirane ring is opened and replaced with other functional groups[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate the opening of the oxirane ring[][1].

Major Products

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O6Si3/c1-25(2,11-7-9-19-13-17-15-21-17)23-27(5,6)24-26(3,4)12-8-10-20-14-18-16-22-18/h17-18H,7-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUYBEKIHDOPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOCC1CO1)O[Si](C)(C)O[Si](C)(C)CCCOCC2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O6Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130167-23-6
Details Compound: Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]-
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130167-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701103094
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130167-23-6
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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